

# Introduction: Defining UV Absorber 400 in a Complex Field

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **UV Absorber 400**

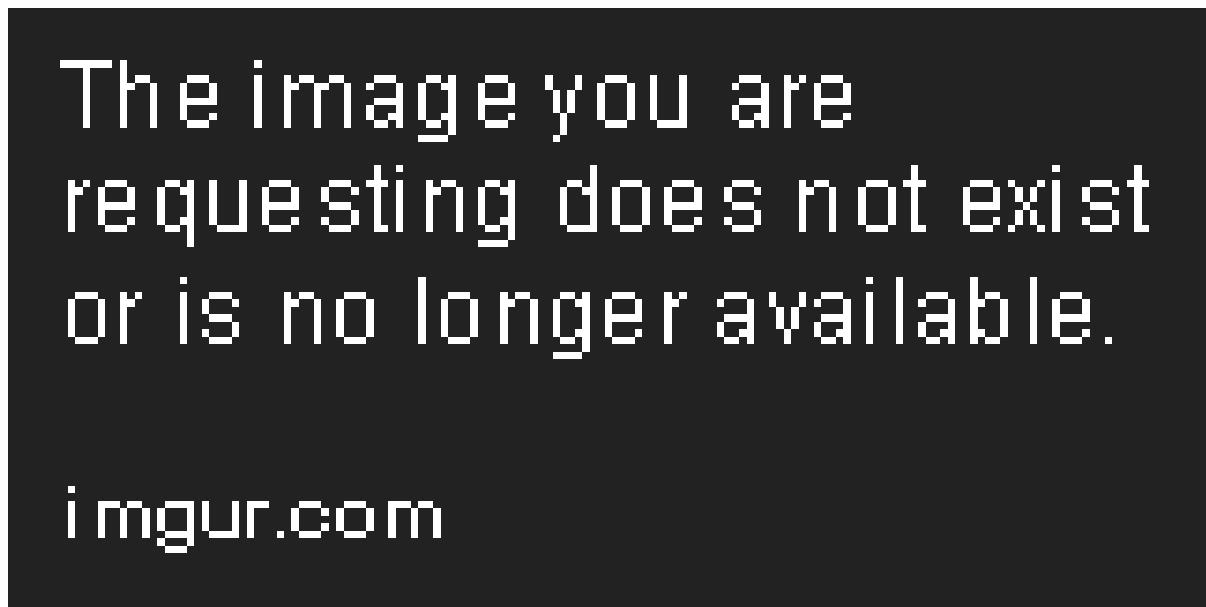
Cat. No.: **B586413**

[Get Quote](#)

The term "**UV Absorber 400**" designates a high-performance liquid hydroxyphenyl-triazine (HPT) ultraviolet light absorber. It is crucial to distinguish this specific chemical additive from the colloquial term "UV400," which refers to a general standard for eyewear that blocks UV radiation up to 400 nanometers.<sup>[1][2]</sup> For researchers and formulation scientists, **UV Absorber 400** refers to a specific molecular structure designed for superior durability and photostability in demanding applications.<sup>[3][4][5]</sup>

This guide provides a comprehensive technical overview of **UV Absorber 400**, focusing on the hydroxyphenyl-triazine compound identified by CAS Number 153519-44-9.<sup>[6][7]</sup> This material is also known by trade names such as Tinuvin® 400, SONGSORB® CS 400, and PowerSorb™ 400.<sup>[5][8][9]</sup> Engineered for excellence, it serves to protect polymers and coatings from degradation caused by exposure to ultraviolet radiation, thereby extending the service life and maintaining the aesthetic and mechanical properties of materials.<sup>[10]</sup>

## Core Molecular Identity and Physicochemical Properties


**UV Absorber 400** is not a single, discrete molecule but a defined mixture of two homologous structures. This composition is a key aspect of its liquid form and high compatibility with a wide range of systems.

Chemical Name: A mixture of:

- 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
- 2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[9][11]

The core of the molecule is the 2-(2-hydroxyphenyl)-1,3,5-triazine chromophore, which is responsible for its UV-absorbing properties. The long alkyl chains (dodecyl and tridecyl ethers) enhance its compatibility and permanence within polymer matrices, reducing migration.[5][12]

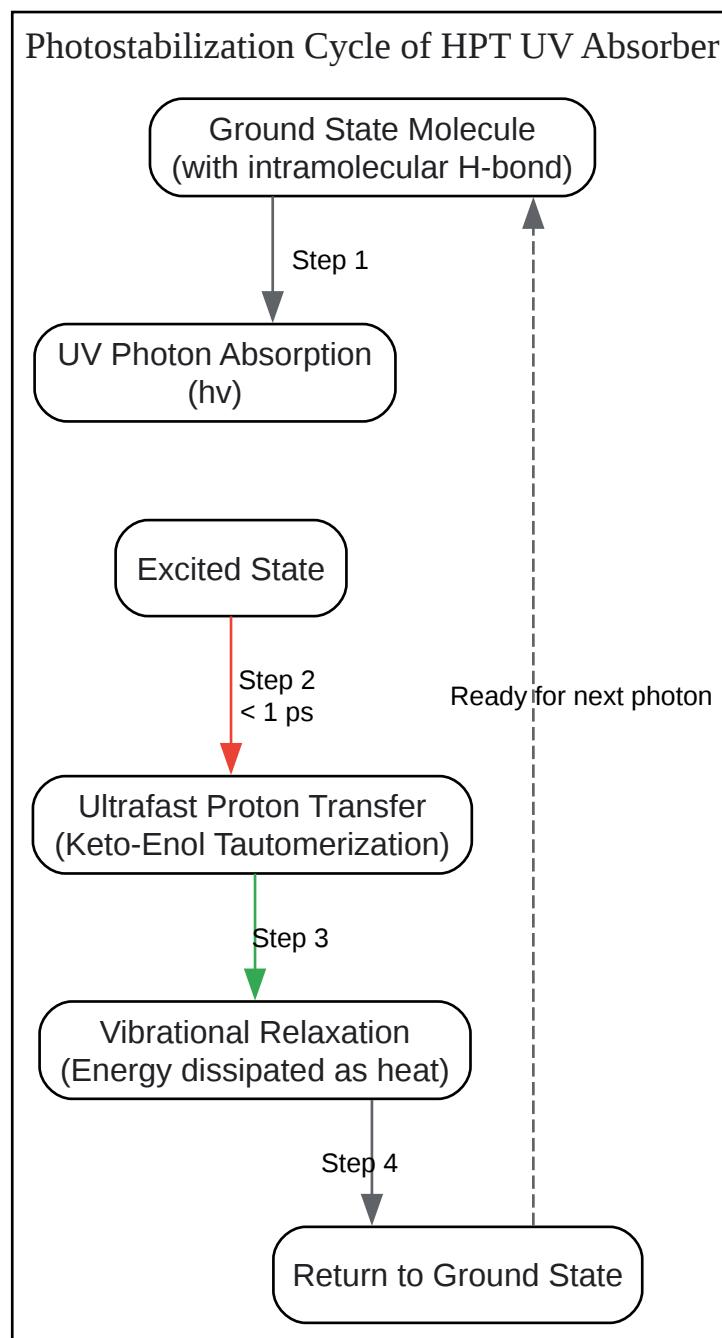
Chemical Structure: The generalized structure is depicted below:



(Image

based on structures provided in technical datasheets)[5][9]

Table 1: Key Physicochemical Properties of **UV Absorber 400**


| Property                | Value                                                                   | Source(s)                                |
|-------------------------|-------------------------------------------------------------------------|------------------------------------------|
| CAS Number              | 153519-44-9                                                             | <a href="#">[6]</a> <a href="#">[7]</a>  |
| Chemical Family         | Hydroxyphenyl-triazine (HPT)                                            | <a href="#">[8]</a> <a href="#">[13]</a> |
| Appearance              | Light yellow, viscous liquid                                            | <a href="#">[5]</a> <a href="#">[6]</a>  |
| Molecular Weight (Avg.) | ~647 g/mol                                                              | <a href="#">[6]</a> <a href="#">[11]</a> |
| Density (at 20°C)       | ~1.07 g/cm <sup>3</sup>                                                 | <a href="#">[6]</a> <a href="#">[14]</a> |
| Solubility              | Miscible with most organic solvents; practically immiscible with water. | <a href="#">[5]</a> <a href="#">[11]</a> |
| Key Features            | High photostability, low color, low migration, high thermal stability.  | <a href="#">[5]</a> <a href="#">[13]</a> |

## Mechanism of Action: Superior Photostability

UV absorbers protect materials by competitively absorbing damaging UV radiation and dissipating the energy in a harmless way, primarily as thermal energy.[\[3\]](#)[\[15\]](#) The hydroxyphenyl-triazine class is renowned for its exceptional photostability, which is a direct result of its efficient energy dissipation mechanism.

Upon absorbing a UV photon, the molecule undergoes an extremely rapid and reversible intramolecular proton transfer, converting the electronic excitation energy into vibrational energy. This process occurs on a sub-picosecond timescale, preventing the molecule from reaching a destructive excited state and allowing it to return to its ground state ready to absorb another photon. This efficient cycle is the cornerstone of its longevity and high performance.

[\[16\]](#)

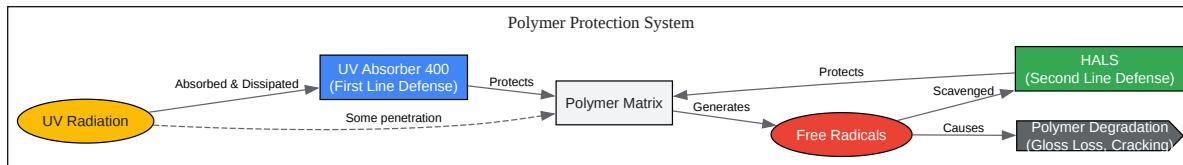


[Click to download full resolution via product page](#)

Caption: Photostabilization mechanism of HPT UV absorbers.

## Applications and Formulation Synergy

**UV Absorber 400** is engineered for high-performance applications where long-term durability under harsh environmental conditions is paramount.[5][6]


Primary Applications:

- **Automotive Coatings:** Used extensively in both OEM and refinish clear coats to prevent gloss reduction, cracking, and delamination.[4][10]
- **Industrial Finishes:** Protects coatings on machinery, architectural elements, and other materials exposed to prolonged sunlight.[5][8]
- **Plastics and Adhesives:** Incorporated into various polymers to prevent degradation and discoloration.[3]
- **UV-Cured Coatings:** Its low color and stability make it suitable for use with modern photoinitiators in UV-cured systems.[10]

## The Synergistic Effect with Hindered Amine Light Stabilizers (HALS)

While UV absorbers act as the primary shield against UV radiation, they cannot block 100% of incident photons. Some UV light will inevitably penetrate the material and initiate degradation by forming free radicals. This is where Hindered Amine Light Stabilizers (HALS) become critical. HALS do not absorb UV radiation; instead, they function by scavenging and neutralizing the free radicals that form.[2][17]

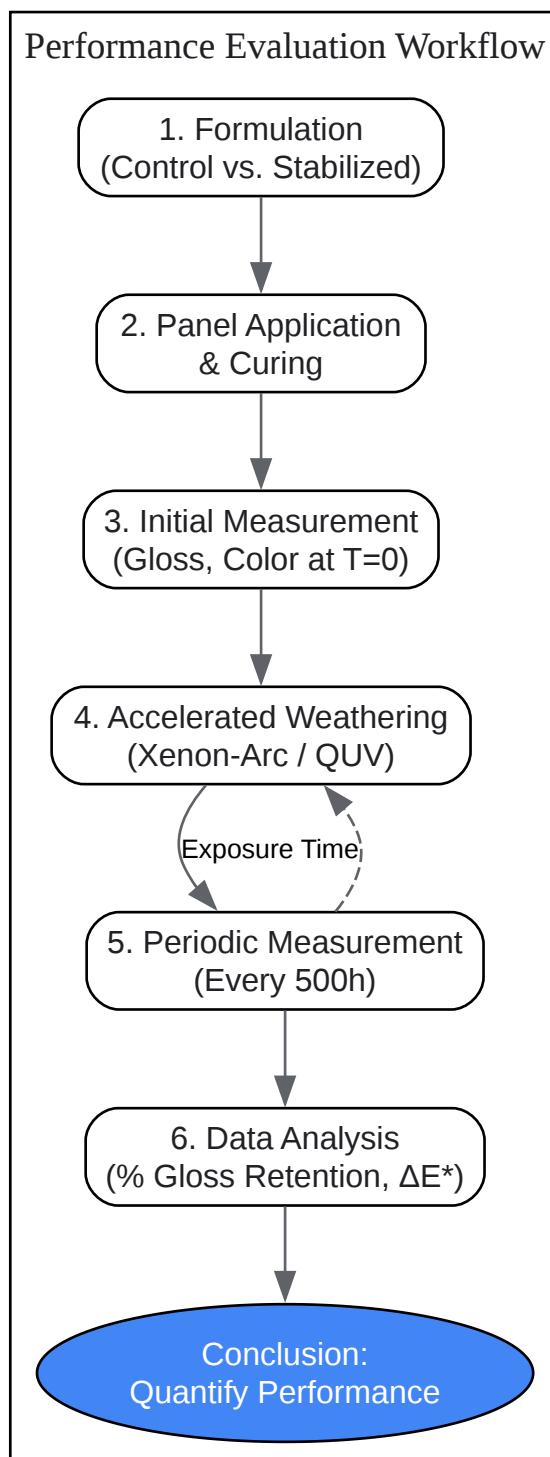
When **UV Absorber 400** is combined with a HALS (such as those based on Tinuvin® 123 or 292), a powerful synergistic effect is achieved.[6][13] The UV absorber reduces the rate of free radical formation, and the HALS "cleans up" the radicals that still manage to form. This dual-protection mechanism significantly enhances the durability of the material beyond what either additive could provide alone.[17][18]



[Click to download full resolution via product page](#)

Caption: Synergistic protection mechanism of UVA and HALS.

## Experimental Protocol: Performance Evaluation in a Coating


As a Senior Application Scientist, establishing a robust, self-validating protocol to quantify the performance of a UV stabilizer is paramount. The following outlines a standard methodology for evaluating the efficacy of **UV Absorber 400** in a solvent-borne 2K polyurethane clear coat.

Objective: To determine the improvement in coating durability (gloss retention and color stability) upon addition of **UV Absorber 400** and a HALS.

Methodology:

- Formulation Preparation:
  - Prepare a control clear coat formulation without any light stabilizers.
  - Prepare a test formulation containing 1.5% **UV Absorber 400** and 1.0% HALS (e.g., Tinuvin® 292) based on resin solids.
  - Ensure all other components (resin, isocyanate, solvents, flow agents) are identical between batches.
- Sample Preparation:

- Apply the coatings to standardized steel panels (e.g., Q-Panels) prepared with a uniform base coat.
- Control the dry film thickness (DFT) to a consistent level, for example,  $40 \pm 5 \mu\text{m}$ , as DFT significantly impacts performance.
- Allow panels to cure under specified conditions (e.g., 7 days at  $23^\circ\text{C}$  and 50% relative humidity).
- Initial Property Measurement (Time = 0):
  - Measure the  $20^\circ$  and  $60^\circ$  gloss of each panel using a gloss meter.
  - Measure the color coordinates ( $L$ ,  $a$ ,  $b^*$ ) using a spectrophotometer. These are the baseline values.
- Accelerated Weathering Exposure:
  - Place the panels in an accelerated weathering chamber (e.g., Xenon-arc or QUV). A common automotive test cycle is SAE J 1960 or ISO 11341.[19][20]
  - The chamber simulates harsh sunlight, temperature, and humidity.
- Periodic Evaluation:
  - Remove the panels at regular intervals (e.g., every 500 hours).
  - Repeat the gloss and color measurements from Step 3.
  - Calculate Gloss Retention (%) and Total Color Difference ( $\Delta E^*$ ).
- Data Analysis:
  - Plot Gloss Retention vs. Exposure Time and  $\Delta E^*$  vs. Exposure Time for both the control and stabilized samples.
  - The stabilized system should exhibit significantly higher gloss retention and a much lower  $\Delta E^*$  over time, quantifying the protective effect.[21][22]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating UV absorber efficacy.

## Safety and Handling

**UV Absorber 400** is an industrial chemical and should be handled in accordance with good industrial hygiene and safety practices. Based on available Safety Data Sheets (SDS), it may cause skin, eye, and respiratory irritation.[23][24]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate clothing.[23]
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[24]
- Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight.[5]

Always consult the most current Safety Data Sheet provided by the manufacturer before use for complete and detailed information.[23][24]

## Conclusion

**UV Absorber 400** (CAS 153519-44-9) represents a pinnacle of hydroxyphenyl-triazine technology. Its inherent photostability, excellent compatibility, and low color make it an indispensable tool for formulators in the coatings, plastics, and adhesives industries. Its true potential is realized through synergistic combination with HALS, providing a multi-layered defense against UV degradation that ensures the long-term durability and performance of a vast array of materials. A thorough, methodical approach to performance evaluation is essential to optimize its concentration and leverage its full protective capabilities.

## References

- Pengnuo, "China **UV Absorber 400** Manufacturer and Supplier," penta-chem.com. [Online]. Available: [\[Link\]](#)
- OFLAN, "Exploring **UV Absorber 400**: Features, Applications, and Benefits," oflan.com. [Online]. Available: [\[Link\]](#)
- Tintoll, "PowerSorb 400 UV Absorber Triazine UV Absorber 153519 44 9," tintoll.com. [Online]. Available: [\[Link\]](#)

- Baoxu Chemical, "BX UV 400 uv absorber, CAS# 153519-44-9 Mfg," additivesforpolymer.com. [Online]. Available: [\[Link\]](#)
- HUNAN CHEM, "UV-Absorber-400," hunan-chem.com. [Online]. Available: [\[Link\]](#)
- British D'sire, "UV400 sunglasses - how do they work and offer protection from UV rays," britishhdsire.com, Sep. 26, 2023. [Online]. Available: [\[Link\]](#)
- SONGWON Industrial Group, "SONGSORB® CS 400," songwon.com. [Online]. Available: [\[Link\]](#)
- Amine Catalysts, "comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications," aminecatalysts.com, Jun. 23, 2025. [Online]. Available: [\[Link\]](#)
- CHEMK, "CHEMK UV-400," chemk.net. [Online]. Available: [\[Link\]](#)
- UL Prospector, "TINUVIN® 400 by BASF Dispersions & Resins," ulprospector.com. [Online]. Available: [\[Link\]](#)
- J-GLOBAL, "Synthesis of the Ultraviolet light Absorbers Having 2-(2-Hydroxyphenyl)-1,3,5-triazine Structure as the Functional Moiety," jst.go.jp. [Online]. Available: [\[Link\]](#)
- Hangzhou Disheng Import&Export Co., Ltd., "**UV Absorber 400**," dishengchem.com. [Online]. Available: [\[Link\]](#)
- M. H. K. et al.
- ACS Publications, "Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization," pubs.acs.org. [Online]. Available: [\[Link\]](#)
- Baoxu Chemical, "MSDS of UV 400," additivesforpolymer.com. [Online]. Available: [\[Link\]](#)
- Google Patents, "US6710177B2 - Process for making triazine UV absorbers using Lewis acids and reaction promoters," patents.google.com. [Online].
- A. A. Shaikh et al., "Studies on synergistic effect of UV absorbers and hindered amine light stabilisers," Pigment & Resin Technology, 2025.

- Oxford Academic, "Improving the performance of thermochromic coatings with the use of UV and optical filters tested under accelerated aging conditions," academic.oup.com, May 12, 2013. [Online]. Available: [\[Link\]](#)
- Oflan Polymer Additives, "The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability," oflan.com. [Online]. Available: [\[Link\]](#)
- SONGWON Industrial Group, "Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss," songwon.com. [Online]. Available: [\[Link\]](#)
- Google Patents, "WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers," patents.google.com. [Online].
- Watson International, "UV-400 CAS 153519-44-9," watson-int.com. [Online]. Available: [\[Link\]](#)
- ResearchGate, "UV Absorber Permanence and Coating Lifetimes," researchg
- PCI Magazine, "UV Stabilization of Waterborne Coatings," pcimag.com, Aug. 01, 2007. [Online]. Available: [\[Link\]](#)
- Journal of Coatings Technology, "Weather Stabilization and Pigmentation of UV-Curable Powder Co
- ResearchGate, "(PDF) Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin," researchgate.net. [Online]. Available: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemical.carytrad.com.tw](http://chemical.carytrad.com.tw) [chemical.carytrad.com.tw]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. China UV Absorber 400 Manufacturer and Supplier | Pengnuo [[pengnuochemical.com](http://pengnuochemical.com)]

- 4. innospk.com [innospk.com]
- 5. uvabsorber.com [uvabsorber.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. UV Absorber 400 | 153519-44-9 [chemicalbook.com]
- 8. specialchem.com [specialchem.com]
- 9. songwon.com [songwon.com]
- 10. CHEMK UV-400-UV TRIAZINE SERIES-PRODUCTS-江苏纳科科技有限公司 [chemk.com]
- 11. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 12. WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google Patents [patents.google.com]
- 13. specialchem.com [specialchem.com]
- 14. hunan-chem.com [hunan-chem.com]
- 15. songwon.com [songwon.com]
- 16. newtopchem.com [newtopchem.com]
- 17. researchgate.net [researchgate.net]
- 18. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.bASF.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pcimag.com [pcimag.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. angenechemical.com [angenechemical.com]
- 24. additivesforpolymer.com [additivesforpolymer.com]
- To cite this document: BenchChem. [Introduction: Defining UV Absorber 400 in a Complex Field]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b586413#uv-absorber-400-chemical-structure-and-cas-number>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)